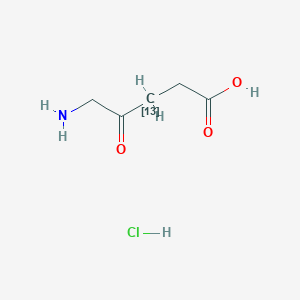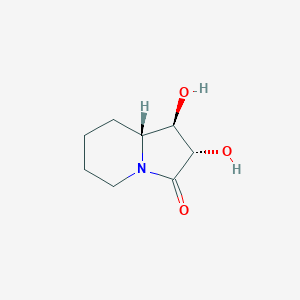
(2-氨基苯基)乙腈
概述
描述
Synthesis Analysis
The synthesis of "(2-Aminophenyl)acetonitrile" and its derivatives often involves green chemistry protocols, as demonstrated by Brahmachari et al. (2015), where a fluorinated α-aminonitrile compound was synthesized with environmental considerations in mind (Brahmachari et al., 2015). Other methodologies include the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, offering a concise synthesis route for related compounds (Bo Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of α-aminonitrile compounds, including "(2-Aminophenyl)acetonitrile", is typically characterized using spectroscopic methods and X-ray crystallography. Brahmachari et al. (2015) provided detailed spectral and X-ray crystallographic analyses, revealing the compound's crystalline structure in the orthorhombic space group Pbca (Brahmachari et al., 2015).
Chemical Reactions and Properties
"(2-Aminophenyl)acetonitrile" undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. Examples include its use in the one-pot synthesis of 2-aminoquinoline-based alkaloids (T. Tomioka et al., 2012) and in the enantioselective synthesis of α,α-disubstituted α-amino acids (Shaoquan Lin et al., 2016).
Physical Properties Analysis
The physical properties of "(2-Aminophenyl)acetonitrile" derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic characterization, including FT-IR and NMR analyses, provides insights into these properties by comparing calculated spectra with experimental observations, as discussed by Brahmachari et al. (2015) (Brahmachari et al., 2015).
Chemical Properties Analysis
The chemical reactivity and properties of "(2-Aminophenyl)acetonitrile" are analyzed through various molecular descriptors and reactivity surfaces. These analyses help explain the compound's behavior in different chemical reactions and its interactions with enzymes, as seen in the molecular docking study of Brahmachari et al. (2015) (Brahmachari et al., 2015).
科学研究应用
有机反应溶剂
乙腈,与(2-氨基苯基)乙腈相关的化合物,被广泛用作有机反应的溶剂,并在各种工业应用中使用,包括制药和摄影胶片生产 (Alvarez, Suster, & McCarthy, 2014)。
癌症治疗研究
2-氨基苯基乙腈的二钠盐已被研究,因其在暴露于电离辐射时可能产生活性终产物,这可能增强辐射对肿瘤的影响 (Zweig, Herz, Mclaughlin, & Bhuthimethee, 1977)。
生物碱的合成
在有机化学领域,从乙腈合成基于2-氨基喹啉的生物碱的一锅法用于合成各种2-氨基喹啉衍生物,这在药物化学中具有重要意义 (Tomioka, Takahashi, & Maejima, 2012)。
大环内酰胺化反应
乙腈被用作α-(对氨基苯基)羧酸的大环内酰胺化反应的溶剂,这是合成各种有机化合物的重要过程 (Bai & Shi, 1992)。
光谱研究
与(2-氨基苯基)乙腈密切相关的化合物2-(2′-氨基苯基)苯并咪唑在不同溶剂和酸浓度下的光谱特性研究中使用 (Santra & Dogra, 1999)。
抗菌活性
合成的化合物2-氨基-4-(4-硝基苯基)5,6-二氢苯并[h]喹啉-3-碳腈对各种人类致病微生物表现出抗菌活性 (Uzun et al., 2019)。
导电聚合物
乙腈在N-(4-氨基苯基)苯胺的氧化聚合中用作共溶剂,这对导电聚合物的生产具有重要意义 (Chen et al., 2009)。
有机合成改进
研究将某些腈化合物转化为乙腈以改善产量并扩大有机合成的反应范围 (Aksenov et al., 2022)。
抗癌活性
某些衍生物,如2-(4-氨基-6-(4-苯基哌嗪-1-基)-1,3,5-三嗪-2-基]-2-α-(4-(二甲基氨基)苯基)亚氨基乙腈,表现出显著的抗癌活性 (Sa̧czewski et al., 2006)。
化学中的配合物
多齿芳香胺,包括乙腈的衍生物,被研究用于与氯化铜(I)形成配合物,有助于无机化学研究 (Gustafsson, Håkansson, & Jagner, 2003)。
安全和危害
作用机制
Target of Action
This compound is a nitrile, and nitriles are known to interact with various enzymes such as nitrilases and nitrile hydratases . .
Mode of Action
As a nitrile, it could potentially be converted by nitrilases or nitrile hydratases. Nitrilases are hydrolytic enzymes found in many bacteria, fungi, and plants which convert nitriles to the corresponding carboxylic acids and ammonia. Nitrile hydratases are almost exclusively found in bacteria and hydrate nitriles to amides .
Biochemical Pathways
It’s known that nitriles can be involved in various biochemical reactions, particularly in the context of biotransformation reactions .
属性
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2973-50-4 | |
| Record name | 2-Aminobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-AMINOPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of (2-Aminophenyl)acetonitrile in organic synthesis?
A1: (2-Aminophenyl)acetonitrile serves as a crucial starting material for synthesizing various heterocyclic compounds, particularly indole derivatives. For example, it reacts with N,N-dimethyl enaminones or chalcones in the presence of VCl3 catalyst to yield pyrido[2,3-b]indoles []. Similarly, it can be used to synthesize dihydrochromeno[2,3-b]indole derivatives when reacted with 2-(hydroxy(aryl)methyl)phenols using Fe(OTf)3 as a catalyst []. Furthermore, researchers have utilized (2-Aminophenyl)acetonitrile to prepare trifluoromethyl-α-Carbolines and ester group substituted α-Carbolines by reacting it with trifluoromethyl 1,3-diones or β,γ-unsaturated α-ketoesters, respectively, in the presence of iron salts [].
Q2: What are the advantages of using (2-Aminophenyl)acetonitrile in these synthetic reactions?
A2: (2-Aminophenyl)acetonitrile offers several advantages in these reactions. Firstly, it is a readily available starting material []. Secondly, it demonstrates good substrate scope and functional group tolerance, enabling the synthesis of diversely substituted heterocycles [, , ]. Thirdly, the reactions utilizing (2-Aminophenyl)acetonitrile generally proceed under mild conditions with good to excellent yields [, , ].
Q3: Can you provide an example of a reaction mechanism involving (2-Aminophenyl)acetonitrile?
A3: While the provided abstracts do not detail specific mechanisms, a plausible mechanism for the synthesis of pyrido[2,3-b]indoles [] likely involves the following steps: 1. Condensation of the enone with (2-Aminophenyl)acetonitrile. 2. VCl3-catalyzed intramolecular cyclization.3. Aromatization to yield the final pyrido[2,3-b]indole.
Q4: Does the N-protection state of (2-Aminophenyl)acetonitrile impact its reactivity?
A4: Yes, the N-protection state of (2-Aminophenyl)acetonitrile can influence its reactivity. Interestingly, the research highlighted the high yields achieved even with N-unprotected substrates, making this reaction system advantageous compared to other methods that may require protection strategies [].
Q5: Are there any alternative synthetic routes for the heterocycles typically prepared using (2-Aminophenyl)acetonitrile?
A5: Yes, alternative routes exist. For example, 2,4-Dimethylcarbolin can be prepared via a two-step process involving the formation of 2-aminoindole from (2-Aminophenyl)acetonitrile followed by reaction with acetylacetone []. Additionally, a metal-free approach to synthesize 2-aminoindole derivatives utilizes a Truce-Smiles rearrangement followed by spontaneous cycloaddition, starting from 2‐aminobenzyl cyanide [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)


![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
